molecular formula C9H5ClFNO2 B12958298 Methyl 2-chloro-3-cyano-6-fluorobenzoate

Methyl 2-chloro-3-cyano-6-fluorobenzoate

Cat. No.: B12958298
M. Wt: 213.59 g/mol
InChI Key: BNOSJNORTXYCQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-3-cyano-6-fluorobenzoate is an organic compound with the molecular formula C9H5ClFNO2 and a molecular weight of 213.59 g/mol It is a derivative of benzoic acid and features a cyano group, a chloro group, and a fluoro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3-cyano-6-fluorobenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-chloro-3-cyano-6-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems can also enhance efficiency and reduce production costs .

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-cyano-6-fluorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of the cyano, chloro, and fluoro groups allows it to form specific interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-cyano-6-chloro-2-fluorobenzoate
  • Methyl 2-cyano-6-fluorobenzoate
  • Methyl 3-chloro-2-cyano-6-fluorobenzoate

Uniqueness

Methyl 2-chloro-3-cyano-6-fluorobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H5ClFNO2

Molecular Weight

213.59 g/mol

IUPAC Name

methyl 2-chloro-3-cyano-6-fluorobenzoate

InChI

InChI=1S/C9H5ClFNO2/c1-14-9(13)7-6(11)3-2-5(4-12)8(7)10/h2-3H,1H3

InChI Key

BNOSJNORTXYCQR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Cl)C#N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.